

Synthesis Protocol for 4-Amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-N,N-dimethylbenzenesulfonamide

Cat. No.: B159138

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Application Note: This document provides a detailed protocol for the synthesis of **4-Amino-N,N-dimethylbenzenesulfonamide**, a versatile building block in medicinal chemistry and drug development. The protocol outlines a two-step process involving the reaction of 4-acetamidobenzenesulfonyl chloride with dimethylamine, followed by the deprotection of the acetamido group to yield the final product. This method is designed to be robust and scalable for research and development applications.

Experimental Protocols

Step 1: Synthesis of N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide

- Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetamidobenzenesulfonyl chloride (10.0 g, 42.8 mmol) in 100 mL of dichloromethane (DCM) at room temperature.
- Addition of Dimethylamine:** Cool the solution to 0 °C using an ice bath. Slowly add a 2.0 M solution of dimethylamine in tetrahydrofuran (THF) (42.8 mL, 85.6 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
- Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

- Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by recrystallization from an ethanol/water mixture to afford pure N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide as a white solid.

Step 2: Synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide

- Reaction Setup: In a 250 mL round-bottom flask, suspend N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide (8.0 g, 33.0 mmol) in 80 mL of a 3 M aqueous solution of hydrochloric acid.
- Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain it at this temperature for 4 hours.
- Neutralization: Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 7-8.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
- Isolation: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **4-Amino-N,N-dimethylbenzenesulfonamide**.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure product as a white to off-white solid.

Data Presentation

Step	Product	Starting Material	Reagents	Solvent	Reaction Time	Temperature	Yield (%)	Purity (%)
1	N-(4-(N,N-dimethylsulfonyl)phenyl)acetamide	4-acetamidobenzoyl chloride	Dimethylamine (2.0 M in THF)	Dichloromethane	12 hours	0 °C to RT	85-95	>98
2	4-Amino-N,N-dimethylbenzenesulfonamide	N-(4-(N,N-dimethylsulfonyl)phenyl)acetamide	Hydrochloric acid (3 M), Sodium bicarbonate	Water, Ethyl acetate	4 hours	Reflux	80-90	>99

Mandatory Visualization



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Caption: Workflow for the synthesis of **4-Amino-N,N-dimethylbenzenesulfonamide**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com